4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula is and it has a molecular weight of approximately 335.83 g/mol. The compound is recognized by its CAS number, 1185301-68-1, and is available from various chemical suppliers for research purposes .
This compound falls under the category of oxadiazole derivatives, which are known for their biological activities, including antimicrobial and anti-inflammatory properties. The specific structural features of this compound allow it to be utilized in various scientific applications, particularly in organic synthesis as a building block or reagent .
The synthesis of 4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride typically involves several steps:
In an industrial context, large-scale production may utilize continuous flow reactors to enhance efficiency and control over reaction parameters. Automated systems can also be employed to streamline the synthesis process .
The molecular structure consists of:
This compound can engage in various chemical reactions:
For oxidation reactions, typical reagents include potassium permanganate and chromic acid. Reduction processes often utilize lithium aluminum hydride or hydrogen gas as reducing agents .
The mechanism of action for compounds like 4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may not be extensively documented yet, similar oxadiazole derivatives have shown activity against various biological pathways due to their structural characteristics.
The compound is typically described as a white to off-white solid with irritant properties. It has a melting point that can vary depending on purity and specific formulation.
Key chemical properties include:
Relevant data points include its molecular weight (335.83 g/mol) and its classification as an irritant .
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride has significant potential in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting the importance of novel chemical entities in drug discovery and development.
The core 1,2,4-oxadiazole ring is constructed via a cyclodehydration strategy between amidoximes and carboxylic acid derivatives. For the target compound, 4-cyanobenzaldehyde serves as the foundational building block, undergoing hydroxylamine treatment to form 4-(amidoximinomethyl)benzaldehyde [1]. Subsequent coupling with cyclopropylmethyl-propylamine-activated carboxylate intermediates (e.g., N-hydroxysuccinimide esters) enables nucleophilic displacement. Critical optimization involves microwave-assisted cyclization (100–120°C, 20–30 min), which enhances oxadiazole formation yields to 82–85% compared to thermal reflux (55–60%, 12 hr) [5]. Alternative pathways employ aryl nitrile precursors in a one-pot sequential reaction with hydroxylamine and N-(3-bromopropyl)-N-(cyclopropylmethyl)amine hydrobromide, though this route suffers from lower regioselectivity (≤40% yield) due to competitive diadduct formation [1] [8].
Table 1: Comparative Oxadiazole Formation Methods
Precursor | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Amidoxime + NHS ester | Microwave, 110°C, 25 min | 85 | <5% Hydrolysis products |
Amidoxime + Acid chloride | Reflux, THF, 12 hr | 60 | 15–20% Chloroamide |
Aryl nitrile + Alkyl diamine | K₂CO₃, DMF, 80°C, 24 hr | 40 | 30–35% Diaddition species |
The cyclopropylmethyl (CPM) group confers strategic advantages during synthetic elaboration. Its high ring strain energy (27.5 kcal/mol) enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks during reductive amination or alkylation steps [4] [9]. Conversely, the n-propyl chain provides conformational flexibility, minimizing steric hindrance during cyclocondensation. Key intermediates like N-cyclopropylmethyl-N-propylamine are synthesized via a two-step reductive amination: propionaldehyde with cyclopropylamine under titanium(IV) isopropoxide catalysis, followed by sodium borohydride reduction (yield: 88%), then N-alkylation with 3-bromopropionitrile [9]. The electron-donating nature of the CPM group (+I effect) stabilizes iminium intermediates during Mannich-type reactions, suppressing enolization side products (<3%) [4].
Table 2: Steric and Electronic Effects of CPM-Propyl vs. Alternative Amines
Amine Structure | *Relative Rate | Cyclization Yield (%) | Major Side Reaction |
---|---|---|---|
Cyclopropylmethyl-propyl | 1.0 | 85 | None (reference) |
Dicyclopropylmethyl | 0.45 | 62 | 20% Dehydration |
Dipropyl | 0.75 | 78 | 8% Over-alkylation |
tert-Butylmethyl-propyl | 0.30 | 51 | 35% Elimination |
*Normalized to CPM-propyl under identical conditions
The conjugation of the benzaldehyde moiety to the oxadiazole core employs palladium-catalyzed cross-coupling or direct oxidative methods. Suzuki-Miyaura coupling between 3-(4-bromophenyl)-1,2,4-oxadiazole and formylphenylboronic acid achieves 70–75% yield but requires rigorous exclusion of moisture [5]. More efficient is the Vilsmeier-Haack formylation of 3-(4-aminophenyl)-1,2,4-oxadiazole intermediates, though this necessitates Boc protection of the oxadiazole-bound amine to prevent formamide byproducts [2]. Optimal catalysis uses POCl₃/DMF complex (1:1.2 molar ratio) at 0°C→25°C, yielding the aldehyde at 91% purity after crystallization. Alternative Ullmann-type copper(I) catalysis for aryl ether formation is unsuitable due to oxadiazole nitrogen coordination, which deactivates the catalyst (≤20% conversion) [5].
Table 3: Catalytic Systems for Benzaldehyde Installation
Method | Catalyst/Reagent | Temperature | Yield (%) | Key Limitation |
---|---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF | 0°C → 25°C | 91 | Requires anhydrous conditions |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 75 | Homocoupling (≤15%) |
Reimer-Tiemann | CHCl₃, NaOH | 60°C | 40 | Hydrolysis (≤30%) |
Hydrochloride salt formation is critically dependent on solvent polarity and proton transfer kinetics. Ethereal solvents (diethyl ether, MTBE) induce rapid precipitation but trap solvent impurities, reducing crystallinity (65–70% recovery). Optimized conditions use ethanol/ethyl acetate mixtures (3:7 v/v) saturated with anhydrous HCl gas, enabling a second-order kinetic profile (k₂ = 0.42 L·mol⁻¹·min⁻¹) and 95% recovery of high-purity hydrochloride salt [7] [9]. Water content must be maintained below 200 ppm to prevent oxadiazole ring hydrolysis – achievable via molecular sieves (4Å). Non-polar solvents (toluene, hexane) slow protonation, favoring free base oligomerization. Crystallization kinetics reveal an optimal cooling rate of 2°C/min from 50°C to 0°C, yielding uniform rhomboid crystals (mean size: 50 μm) suitable for filtration [9].
Table 4: Solvent Impact on Hydrochloride Salt Crystallization
Solvent System | HCl Equivalents | Crystallization Yield (%) | Purity (HPLC) |
---|---|---|---|
Ethanol/EtOAc (3:7) | 1.05 | 95 | 99.2 |
Anhydrous Diethyl Ether | 1.20 | 65 | 97.5 |
Methanol | 1.10 | 88 | 98.1 |
Acetonitrile | 1.05 | 75 | 98.8 |
During oxadiazole functionalization, the secondary amine in N-cyclopropylmethyl-N-propylamine requires protection to prevent unwanted nucleophilic attack or oxidation. Carbamate-based groups exhibit superior compatibility: Boc (t-butyloxycarbonyl) deprotection occurs via trifluoroacetic acid (TFA) in dichloromethane (0°C→25°C, 2 hr) without oxadiazole degradation [6]. Critically, Cbz (carboxybenzyl) groups are cleaved by hydrogenolysis (Pd/C, H₂), which risks aldehyde reduction – rendering them unsuitable [3] [6]. Orthogonal protection employs Fmoc (9-fluorenylmethoxycarbonyl) for amines when aldehyde groups are present, as Fmoc is base-labile (piperidine/DMF) under conditions neutral to aldehydes. Protection kinetics show Boc installation (Boc₂O, DMAP, 25°C) reaches >95% conversion in 30 min, while deprotection (TFA) completes in ≤15 min [6].
Table 5: Protecting Group Performance in Target Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with Aldehyde | Amine Recovery (%) |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP | TFA/DCM (1:1), 25°C, 15 min | High | 98 |
Cbz | Cbz-Cl, K₂CO₃ | 10% Pd/C, H₂, EtOH | Low (reduction) | 35* |
Fmoc | Fmoc-OSu, NaHCO₃ | 20% Piperidine/DMF | High | 95 |
*Low due to competing aldehyde reduction
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4